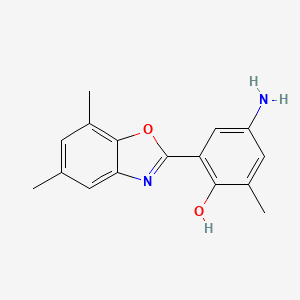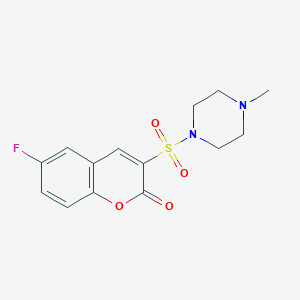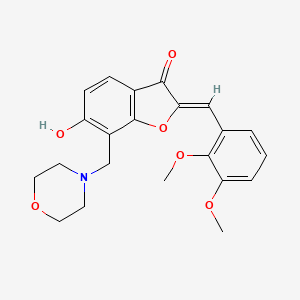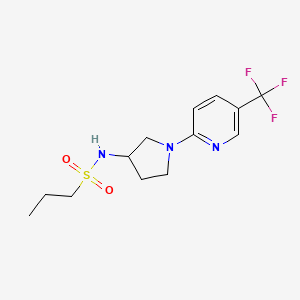
Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride, also known as dimethyl[(pyridin-4-yl)imino]-lambda6-sulfanone hydrochloride, is a compound with the molecular formula C7H11ClN2OS and a molecular weight of 206.69 . It has gained attention in recent years due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2OS.ClH/c1-11(2,10)9-7-3-5-8-6-4-7;/h3-6H,1H2,2H3,(H,8,9,10);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Functionalized Pyridines Synthesis : One study describes the synthesis of functionalized pyridines through reactions involving heteroaromatic N-nucleophiles, leading to the creation of S-substituted pyridines, demonstrating the versatility of pyridine derivatives in chemical synthesis (Schmidt, Mordhorst, & Nieger, 2006).
- Catalytic Applications : Research on 4-(N,N-Dimethylamino)pyridine hydrochloride showcases its role as a recyclable catalyst for the acylation of inert alcohols and phenols, emphasizing its utility in organic synthesis and reaction efficiency enhancement (Liu, Ma, Liu, & Wang, 2014).
Material Properties and Applications
- Chemiluminescence from Sulfanyl-Substituted Compounds : A study on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes revealed their base-induced chemiluminescence, suggesting potential applications in light-emitting materials and chemical sensors (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
- Anticonvulsant Activity Evaluation : The synthesis and evaluation of certain 1,4-dihydropyridines and 3,5-(substituted)oxycarbonyl-1,4-dihydro-2,6-dimethyl-N-[2-(4-sulfamoylphenylamino)-acetyl]-4-(substituted)pyridines demonstrated significant anticonvulsant activities, indicating their potential in pharmaceutical applications (Subudhi, Panda, Swain, & Sarangi, 2009).
Structural Studies and Novel Compounds
- X-ray Crystallographic Analysis : Investigations into the structure of sulfanyl-substituted cumulenes and buta-1,3-dienes offer insights into the molecular configurations of these compounds, which is crucial for understanding their reactivity and potential applications (Schmidt, Rahimi, & Gjikaj, 2009).
- Molecular Dynamics Studies : A study focusing on the reactivation of aged acetylcholinesterase with alkylator oxime highlighted the use of quantum chemical and molecular dynamics approaches to design compounds capable of reversing enzyme inhibition, relevant for developing antidotes to organophosphorus poisoning (Chandar, Lo, & Ganguly, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
dimethyl-oxo-pyridin-4-ylimino-λ6-sulfane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.ClH/c1-11(2,10)9-7-3-5-8-6-4-7;/h3-6H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQGVKFTNMDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=NC=C1)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)
![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)





![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)




